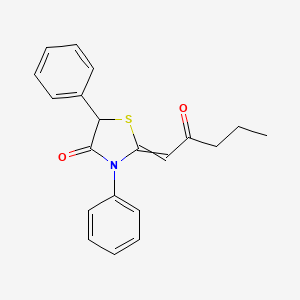
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring fused with a ketone and phenyl groups, making it a versatile molecule in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-diphenyl-1,3-thiazolidin-4-one with an appropriate aldehyde or ketone. One common method is the reaction of 3,5-diphenyl-1,3-thiazolidin-4-one with 2-oxopentanal under acidic or basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反応の分析
Types of Reactions
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,5-Diphenyl-1,3-thiazolidin-4-one: The parent compound without the oxopentylidene group.
2-Oxopentylidene derivatives: Compounds with similar structures but different substituents on the thiazolidine ring.
Uniqueness
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of both the oxopentylidene and diphenyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
595570-18-6 |
|---|---|
分子式 |
C20H19NO2S |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(2-oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO2S/c1-2-9-17(22)14-18-21(16-12-7-4-8-13-16)20(23)19(24-18)15-10-5-3-6-11-15/h3-8,10-14,19H,2,9H2,1H3 |
InChIキー |
BMRZCVYMRAQHIH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


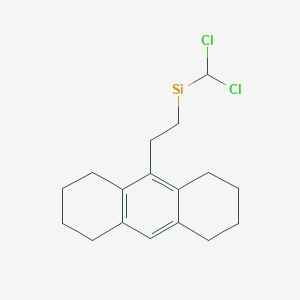
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)

![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)
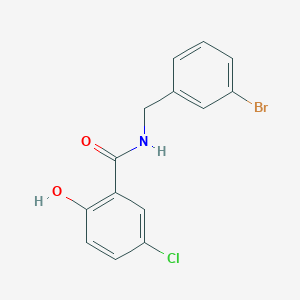
![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
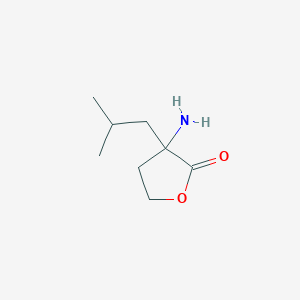
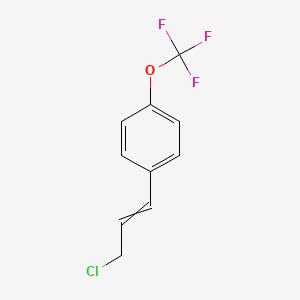
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
